molecular formula C16H16O3 B14074871 (3,4-Dimethoxyphenyl)(3-methylphenyl)methanone CAS No. 116412-88-5

(3,4-Dimethoxyphenyl)(3-methylphenyl)methanone

Cat. No.: B14074871
CAS No.: 116412-88-5
M. Wt: 256.30 g/mol
InChI Key: RRRUUGCPGQGKBG-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl)(3-methylphenyl)methanone is an organic compound with the molecular formula C16H16O3 It is characterized by the presence of two methoxy groups attached to a phenyl ring and a methyl group attached to another phenyl ring, both connected through a methanone (carbonyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethoxyphenyl)(3-methylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

    Starting Materials: 3,4-Dimethoxybenzoyl chloride and 3-methylbenzene.

    Reaction Conditions: The reaction is carried out in an anhydrous environment, often using a solvent like dichloromethane (CH2Cl2) or carbon disulfide (CS2).

    Procedure: The 3,4-dimethoxybenzoyl chloride is added dropwise to a solution of 3-methylbenzene and aluminum chloride under stirring. The mixture is then refluxed for several hours.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of safer solvents and greener catalysts is also explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: (3,4-Dimethoxyphenyl)(3-methylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form secondary alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

(3,4-Dimethoxyphenyl)(3-methylphenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (3,4-Dimethoxyphenyl)(3-methylphenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The carbonyl group can also engage in interactions with nucleophilic sites on biological molecules.

Comparison with Similar Compounds

  • (2,4-Dimethoxyphenyl)(3-methylphenyl)methanone
  • (3,4-Dimethoxyphenyl)(2-methylphenyl)methanone
  • (3,4-Dimethoxyphenyl)(4-methylphenyl)methanone

Comparison:

  • Structural Differences: The position of the methoxy and methyl groups on the phenyl rings can significantly influence the compound’s chemical and physical properties.
  • Reactivity: The presence and position of substituents affect the compound’s reactivity in various chemical reactions.
  • Applications: While similar compounds may have overlapping applications, specific structural features can make (3,4-Dimethoxyphenyl)(3-methylphenyl)methanone more suitable for certain uses, such as in drug design or material science.

Properties

CAS No.

116412-88-5

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-(3-methylphenyl)methanone

InChI

InChI=1S/C16H16O3/c1-11-5-4-6-12(9-11)16(17)13-7-8-14(18-2)15(10-13)19-3/h4-10H,1-3H3

InChI Key

RRRUUGCPGQGKBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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